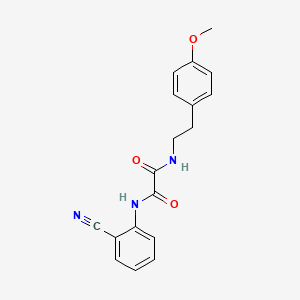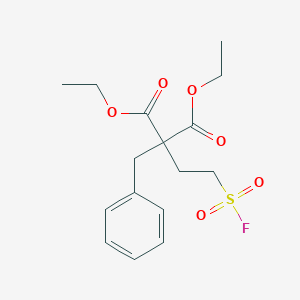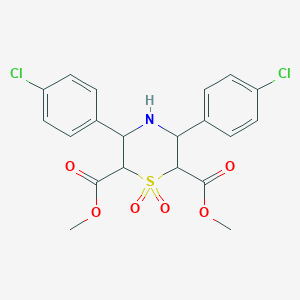
Dimethyl 3,5-bis(4-chlorophenyl)thiomorpholine-2,6-dicarboxylate 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Dimethyl 3,5-bis(4-chlorophenyl)thiomorpholine-2,6-dicarboxylate 1,1-dioxide, also known as DCDM, is a chemical compound used in scientific research. It is a thiomorpholine derivative with potential antitumor properties. DCDM has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further study.
Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis and solid-state structures of dimethyl bithiophenedicarboxylates have been detailed, showcasing their unique conformations and electrostatic stabilization mechanisms. These findings are significant for understanding the molecular design and engineering of sulfur-containing compounds for materials science and organic electronics (Pomerantz et al., 2002).
Crystal Engineering and Supramolecular Assemblies
- Research on the crystal engineering of supramolecular assemblies with aza donor molecules highlights the versatility of sulfur and nitrogen-containing compounds in forming complex structures with potential applications in catalysis, molecular recognition, and materials science (Arora & Pedireddi, 2003).
Photoluminescence and Materials Chemistry
- The solid-state supramolecular organization and photoluminescence efficiency of rigid-core oligothiophene-S,S-dioxides demonstrate the potential of sulfur-containing compounds in optoelectronic applications. The high photoluminescence reported for these compounds underscores their utility in developing new luminescent materials (Tedesco et al., 2003).
properties
IUPAC Name |
dimethyl 3,5-bis(4-chlorophenyl)-1,1-dioxo-1,4-thiazinane-2,6-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2NO6S/c1-28-19(24)17-15(11-3-7-13(21)8-4-11)23-16(12-5-9-14(22)10-6-12)18(20(25)29-2)30(17,26)27/h3-10,15-18,23H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCPWCDNTJYODP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(NC(C(S1(=O)=O)C(=O)OC)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2NO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 3,5-bis(4-chlorophenyl)thiomorpholine-2,6-dicarboxylate 1,1-dioxide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

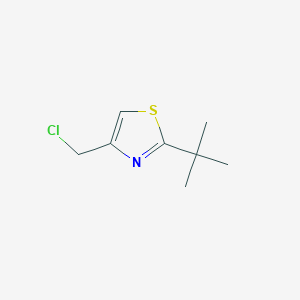
![4-bromo-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2403717.png)
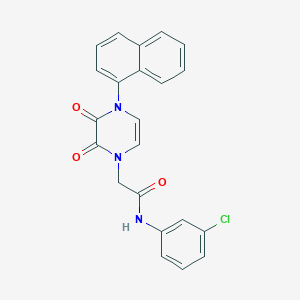
![2-chloro-N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methyl]benzenecarboxamide](/img/structure/B2403724.png)
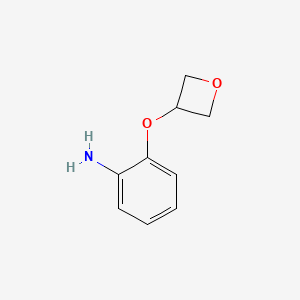
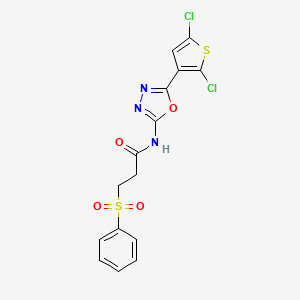
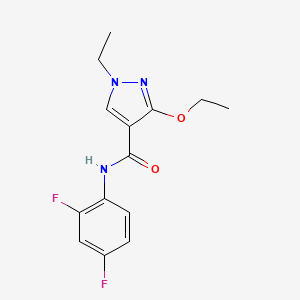
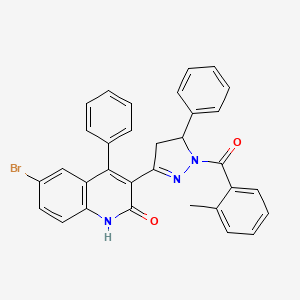
![4,7,8-Trimethyl-2-[(4-methylphenyl)methyl]-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2403730.png)
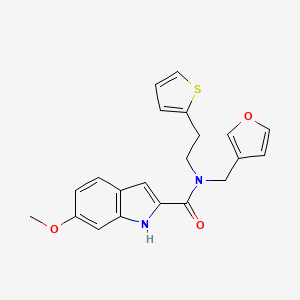
![1-[1-(Furan-3-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2403732.png)
![(1R,4S,6R)-tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/no-structure.png)
